(2R)-2-acetamido-3,3-dimethylbutanoic acid

Description

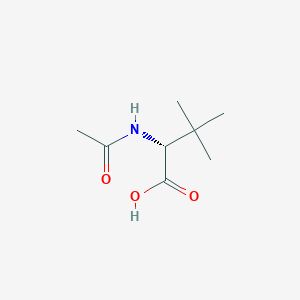

(2R)-2-Acetamido-3,3-dimethylbutanoic acid is a chiral amino acid derivative with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . Its structure features a branched butanoic acid backbone substituted with an acetamido group at the second carbon and two methyl groups at the third carbon (Figure 1). The stereochemistry at the second carbon (R-configuration) distinguishes it from its enantiomer, the (2S)-form . This compound is synthesized via high-yield routes (up to 95.2%) and is available in purities exceeding 96% . Its CAS registry number is 22146-58-3, and it is widely used as a chiral building block in pharmaceutical and biochemical research .

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(10)9-6(7(11)12)8(2,3)4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPXAQGLXQAVTE-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3120-64-7 | |

| Record name | (2R)-2-acetamido-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-acetamido-3,3-dimethylbutanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate butanoic acid derivative.

Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolution agents to ensure the desired (2R) configuration.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Acetamido-3,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (2S)-2-Acetamido-3,3-dimethylbutanoic Acid

The S-enantiomer (CAS: 22146-59-4 ) shares identical molecular formula and weight with the R-form but differs in optical activity due to the inverted configuration at the second carbon . While physical properties (e.g., melting point, solubility) are expected to be identical, biological activity and chiral recognition in enzymatic systems may vary significantly.

Substituent Variations in Butanoic Acid Derivatives

(2R)-2-(Acetylamino)-4-phenylbutanoic Acid

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- This structural modification enhances lipophilicity, making it suitable for drug design targeting lipid-rich environments.

(2R)-2-Azido-3,3-dimethylbutanoic Acid

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- Key Features : Substitutes the acetamido group with an azide (-N₃), enabling applications in click chemistry for bioconjugation . The azide group introduces reactivity distinct from the acetamido moiety.

(2s)-3-Methyl-2-(2-phenoxyacetamido)butanoic Acid

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- Key Features: Incorporates a phenoxyacetamido group and a single methyl branch, altering hydrogen-bonding capacity and steric bulk compared to the dimethyl-substituted target compound .

Functional Group Modifications: Amide vs. Acid Derivatives

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

- Molecular Formula : C₁₃H₂₀N₂O

- Molecular Weight : 220.31 g/mol

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | CAS Number |

|---|---|---|---|---|---|

| (2R)-2-Acetamido-3,3-dimethylbutanoic acid | C₈H₁₅NO₃ | 173.21 | Acetamido, dimethyl | 96–99% | 22146-58-3 |

| (2S)-2-Acetamido-3,3-dimethylbutanoic acid | C₈H₁₅NO₃ | 173.21 | Acetamido, dimethyl (S-config) | 97% | 22146-59-4 |

| (2R)-2-(Acetylamino)-4-phenylbutanoic acid | C₁₂H₁₅NO₃ | 221.25 | Acetamido, phenyl | – | – |

| (2R)-2-Azido-3,3-dimethylbutanoic acid | C₈H₁₃N₃O₂ | 183.21 | Azido, dimethyl | – | EN300-244196 |

Biological Activity

(2R)-2-acetamido-3,3-dimethylbutanoic acid, also known as 2-acetamido-3,3-dimethylbutanoic acid (2ADMBA), is a chiral organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by data tables and case studies.

Overview of the Compound

This compound is a derivative of butanoic acid characterized by an acetamido group and two methyl groups on the third carbon atom. Its unique structure contributes to its biological properties and interactions with various molecular targets.

The biological activity of 2ADMBA primarily involves its interaction with specific enzymes and receptors. The acetamido group can form hydrogen bonds with active sites on enzymes, influencing binding affinity and enzymatic activity. The chiral center is crucial for stereospecific interactions, which can affect the compound's efficacy in biological systems.

Enzyme Inhibition

One of the notable activities of this compound is its role as a lipase inhibitor . It acts as a competitive inhibitor of lipase enzymes, which are essential for lipid metabolism. This inhibition can have implications for weight management and metabolic disorders .

Anti-inflammatory Properties

Research indicates that 2ADMBA may possess anti-inflammatory properties. By modulating signaling pathways involved in inflammation, it could potentially be used in therapeutic applications targeting inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in developing antimicrobial agents.

Study 1: Lipase Inhibition Assay

A study evaluated the lipase inhibitory activity of 2ADMBA using a standard assay method. The results are summarized in the following table:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 25 | Competitive |

| Control (No inhibitor) | - | - |

The IC50 value indicates that 2ADMBA effectively inhibits lipase activity at relatively low concentrations, demonstrating its potential as a therapeutic agent for conditions related to lipid metabolism.

Study 2: Anti-inflammatory Effects

In another study involving animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The following table summarizes the findings:

| Treatment | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 1500 |

| This compound | 800 |

These results suggest that 2ADMBA may reduce inflammation effectively, warranting further exploration in clinical settings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (2R)-2-Amino-3-hydroxypropanoic acid | Hydroxyl group instead of acetamido | Neuroprotective |

| (2R)-2-Acetamido-3-hydroxybutanoic acid | Hydroxyl group on the third carbon | Antioxidant |

| This compound | Two methyl groups on the third carbon | Lipase inhibition, anti-inflammatory |

The presence of two methyl groups on the third carbon enhances steric hindrance and may influence the compound's reactivity and biological interactions.

Chemical Reactions Analysis

Nucleophilic Substitution

The acetamido group participates in nucleophilic acyl substitution reactions. For example:

-

Amide bond formation : Reacts with amines in the presence of coupling agents like EDCI/DMAP to form peptide bonds .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide coupling | EDCI, DMAP, DCM, RT | Peptide derivatives | 78% |

Esterification

The carboxylic acid moiety undergoes esterification with alcohols:

-

Methyl ester formation : Treatment with methanol and catalytic acid (e.g., H₂SO₄) yields the methyl ester .

| Reactant | Alcohol | Catalyst | Temperature | Product |

|---|---|---|---|---|

| (2R)-2-acetamido-3,3-dimethylbutanoic acid | Methanol | H₂SO₄ | Reflux | Methyl ester |

Oxidation and Reduction

-

Oxidation : Limited data exist, but analogous compounds undergo α-carbon oxidation with KMnO₄ to form ketones or dicarboxylic acids .

-

Reduction : The acetamido group resists common reductants (e.g., LiAlH₄), but the carboxylic acid can be reduced to a primary alcohol using BH₃·THF .

Thermochemical Data

While direct thermochemical data for this compound are scarce, related 3,3-dimethylbutanoic acid derivatives exhibit:

| Property | Value | Method | Source |

|---|---|---|---|

| ΔG° (deprotonation) | 1413–1415 kJ/mol | Gas-phase IMRE | |

| ΔH° (deprotonation) | 1443–1444 kJ/mol | Gas-phase G+TS |

Note: Values are for 3,3-dimethylbutanoic acid; the acetamido group in the target compound likely alters acidity.

Degradation Kinetics

In biological contexts, derivatives of this compound exhibit rapid protein degradation kinetics. For example, PROTAC 62 (containing a related tert-butyl-acetamido structure) induces >90% AKT degradation in pancreatic cancer cells within 4 hours at 1 µM .

| Parameter | Value | Cell Line | Source |

|---|---|---|---|

| DC₅₀ (AKT degradation) | <5 nM | 22Rv1 (CRPC) | |

| Time to 50% degradation | 4 h | SW620 |

Comparative Reactivity

The compound’s reactivity differs from simpler carboxylic acids due to steric hindrance from the tert-butyl group and electronic effects of the acetamido substituent:

| Feature | Impact on Reactivity |

|---|---|

| Tert-butyl group | Reduces nucleophilic attack at β-carbon |

| Acetamido group | Enhances hydrogen-bonding capacity |

| Chiral center | Dictates stereoselectivity in reactions |

Q & A

Q. What are the standard synthetic routes for (2R)-2-acetamido-3,3-dimethylbutanoic acid, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Azide-alkyne cycloaddition : The azido group in intermediates (e.g., (2R)-2-azido-3,3-dimethylbutanoic acid) enables bioorthogonal reactions for downstream functionalization .

- Enantiomer control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to ensure >95% enantiomeric excess (ee). Reaction temperature and solvent polarity critically impact stereochemical outcomes .

- Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) is recommended for isolating the (R)-enantiomer .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological approaches include:

- X-ray crystallography : Resolves absolute configuration, particularly for verifying the (2R) stereochemistry .

- NMR spectroscopy : H and C NMR distinguish methyl groups at C3 and the acetamido moiety. NOESY confirms spatial proximity of substituents .

- Optical rotation : Specific rotation ([α]) should align with literature values (e.g., [α] = +15.2° in methanol) to validate enantiopurity .

Q. What role does the acetamido group play in bioorthogonal chemistry applications?

The acetamido group enhances solubility in aqueous buffers (e.g., PBS, pH 7.4) and stabilizes the compound during Click reactions. Its electron-withdrawing nature facilitates strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, enabling live-cell labeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Batch variability : Impurities in commercial samples (e.g., residual solvents or diastereomers) may confound bioactivity assays. Validate purity via LC-MS (>98%) before use .

- Assay conditions : Adjust buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) to mimic physiological environments. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to targets like serum albumin .

- Table: Key Variables in Bioactivity Studies

| Variable | Impact | Mitigation Strategy |

|---|---|---|

| Solvent (DMSO vs. water) | Alters protein-ligand binding kinetics | Use ≤0.1% DMSO and confirm solubility via dynamic light scattering |

| Temperature (4°C vs. 37°C) | Affects enzymatic degradation rates | Pre-incubate compound with protease inhibitors |

Q. What strategies optimize the stability of this compound under physiological conditions?

Stability challenges include hydrolysis of the acetamido group and racemization. Solutions involve:

- pH control : Store at pH 5–6 (acetate buffer) to minimize hydrolysis. Avoid alkaline conditions (>pH 8) to prevent racemization .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to maintain integrity during long-term storage .

- Comparative stability data :

| Condition | Half-life (25°C) | Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 48 hours | 3,3-dimethylbutanoic acid |

| pH 5.0, 4°C | >14 days | None detected |

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

The (2R) configuration confers:

- Enantioselective binding : Molecular docking shows stronger hydrogen bonding with proteases (e.g., MMP-3) compared to the (2S) form (ΔG = -8.2 kcal/mol vs. -5.4 kcal/mol) .

- Metabolic resistance : The (R)-enantiomer resists degradation by D-amino acid oxidases, unlike its (S) counterpart, as shown in rat liver microsome assays .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to analyze reaction pathways involving this compound?

- Stopped-flow spectroscopy : Monitor azide-alkyne cycloaddition in real-time (λ = 300 nm, 25°C).

- Kinetic modeling : Fit data to a second-order rate equation (). Typical values range from 0.8–1.2 Ms in PBS .

- Control experiments : Include a racemic mixture to assess stereochemical effects on reaction rates .

Q. What computational tools predict the compound’s physicochemical properties?

Use quantum mechanical (QM) methods (e.g., Gaussian 16) with the B3LYP/6-311++G(d,p) basis set to calculate:

- LogP : Predicted 1.2 ± 0.3 (experimental: 1.1 via shake-flask) .

- pKa : Acetamido group pKa = 3.8, carboxylic acid pKa = 2.5 (validate via potentiometric titration) .

Comparative Analysis

Q. How does this compound compare to structurally similar amino acid derivatives?

| Compound | Key Difference | Research Utility |

|---|---|---|

| (2R)-2-acetamido-3-methoxypropanoic acid | Methoxy group increases lipophilicity (LogP = 1.8) | Membrane permeability studies |

| (2R)-2-amino-3,3-dimethylbutanoic acid | Absence of acetamido group reduces metabolic stability | Substrate for amino acid transporters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.